5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid
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Overview
Description
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid is a chemical compound with the molecular formula C10H9Cl2NO4 and a molecular weight of 278.09 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group, an amino group, and a hydroxybenzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Chloro-2-hydroxybenzoic acid+Chloroacetyl chloride→5-Chloro-3-[(chloroacetyl)amino]methyl-2-hydroxybenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can undergo oxidation to form quinones, and the amino group can be reduced to form amines.
Condensation Reactions: The amino group can participate in condensation reactions to form amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amides, while oxidation reactions can form quinones.
Scientific Research Applications
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxybenzoic acid moiety can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the chloroacetyl and amino groups.
3-Chloro-2-hydroxybenzoic acid: Similar structure but with different substitution patterns.
2-Amino-5-chloro-3-methylbenzoic acid: Contains an amino group and a chloro group but differs in the position of the substituents.
Uniqueness
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid is unique due to the presence of both the chloroacetyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c11-3-8(14)13-4-5-1-6(12)2-7(9(5)15)10(16)17/h1-2,15H,3-4H2,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTSSODRPLWKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CNC(=O)CCl)O)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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